molecular formula C9H5FN2 B13883060 3-ethynyl-6-fluoro-2H-indazole

3-ethynyl-6-fluoro-2H-indazole

Cat. No.: B13883060
M. Wt: 160.15 g/mol
InChI Key: KULUOPHHVAIGQQ-UHFFFAOYSA-N
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Description

3-Ethynyl-6-fluoro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of both ethynyl and fluoro groups in this compound makes it particularly interesting for research and development in pharmaceuticals and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-6-fluoro-2H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the use of 2-azidobenzaldehydes and amines to form the indazole ring via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by the formation of the N–N bond in DMSO under an O2 atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as copper or silver, is common in industrial settings to facilitate the cyclization and formation of the indazole ring .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-6-fluoro-2H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

    Substitution: The ethynyl and fluoro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite, reducing agents such as hydrazine, and various catalysts like Cu(OAc)2 and AgNO3 . The reactions are typically carried out under controlled temperatures and atmospheres to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield fluoro-substituted indazole derivatives, while reduction reactions can produce ethynyl-substituted indazole derivatives .

Scientific Research Applications

3-Ethynyl-6-fluoro-2H-indazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethynyl-6-fluoro-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in respiratory diseases .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: Another member of the indazole family with similar biological activities.

    2H-Indazole: Shares structural similarities but differs in the position of the nitrogen atoms in the ring.

    Fluoro-substituted Indazoles: Compounds with similar fluoro groups attached to the indazole ring.

Uniqueness

3-Ethynyl-6-fluoro-2H-indazole is unique due to the presence of both ethynyl and fluoro groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound for various scientific applications .

Properties

Molecular Formula

C9H5FN2

Molecular Weight

160.15 g/mol

IUPAC Name

3-ethynyl-6-fluoro-2H-indazole

InChI

InChI=1S/C9H5FN2/c1-2-8-7-4-3-6(10)5-9(7)12-11-8/h1,3-5H,(H,11,12)

InChI Key

KULUOPHHVAIGQQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C=CC(=CC2=NN1)F

Origin of Product

United States

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